molecular formula C7H6N4O2 B1317314 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine CAS No. 62908-83-2

3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1317314
CAS No.: 62908-83-2
M. Wt: 178.15 g/mol
InChI Key: VHUAFDKORZHXOD-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound with the molecular formula C7H6N4O2. This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the 3-position and a nitro group at the 5-position.

Biochemical Analysis

Biochemical Properties

3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nitro group in this compound is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound’s interaction with proteins can result in conformational changes that alter protein function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By inhibiting key enzymes in this pathway, this compound can reduce cell proliferation and induce apoptosis in certain cancer cell lines . Furthermore, the compound’s impact on gene expression can lead to changes in the expression levels of various genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its nitro and methyl groups. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, the nitro group can form covalent bonds with the active site of enzymes, leading to irreversible inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with gradual degradation leading to a decrease in its biological activity. In vitro and in vivo studies have demonstrated that the compound’s stability is crucial for maintaining its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified a threshold dose above which the compound’s toxicity significantly increases, highlighting the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, potentially causing oxidative stress and cellular damage. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism, impacting energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific tissues. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. The compound’s distribution within tissues can also be affected by its lipophilicity and molecular weight .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the nitro group can undergo reduction to form amino derivatives, which can then be directed to the nucleus, where they interact with DNA and transcription factors. The compound’s localization to specific organelles can influence its biochemical activity and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine typically involves the cyclization of appropriately substituted precursors. One common method starts with the iodination of 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and nitro groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-methyl-5-amino-1H-pyrazolo[3,4-B]pyridine .

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation, differentiation, and survival. The compound inhibits the kinase activity by binding to the active site, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cancer cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and nitro groups enhances its potential as a kinase inhibitor and its versatility in chemical reactions .

Properties

IUPAC Name

3-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-6-2-5(11(12)13)3-8-7(6)10-9-4/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUAFDKORZHXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538554
Record name 3-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62908-83-2
Record name 3-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
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